REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.C([Li])CCC.[CH3:13][Sn:14](Cl)([CH3:16])[CH3:15].[Cl-].[NH4+]>CCCCCC.O.O1CCCC1.CCOCC>[CH3:13][Sn:14]([CH3:16])([CH3:15])[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=NC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-110 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for an additional 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermometer, and nitrogen inlet was added a solution
|
Type
|
ADDITION
|
Details
|
containing 47.7 g
|
Type
|
ADDITION
|
Details
|
By a dropwise addition, 120 cc
|
Type
|
ADDITION
|
Details
|
A solution containing 49.8 g
|
Type
|
STIRRING
|
Details
|
After 10 minutes of stirring at -110° C. the orange mixture
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
to warm to -32° C. over 16 hours during which time it
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was resumed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated from the organic phase
|
Type
|
WASH
|
Details
|
washed with 250 cc
|
Type
|
WASH
|
Details
|
washed twice with 500 cc
|
Type
|
CUSTOM
|
Details
|
of water, separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The dark orange residue was distilled under reduced pressure (19 mm.)
|
Type
|
CUSTOM
|
Details
|
A clear colorless liquid fraction (35.2 g.) boiling at 118°-122° C. was collected
|
Type
|
DISTILLATION
|
Details
|
The liquid was redistilled under reduced pressure (19 mm.)
|
Type
|
CUSTOM
|
Details
|
boiling between 119°-120° C.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
was recorded as 1.5349 at 25° C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |